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Abstract
1-Methylpsilocin (1-Me-psilocin), a synthetic tryptamine derivative, has emerged as a

compound of significant interest for its potential therapeutic applications, distinguishing itself

from its parent compound, psilocin, through a unique pharmacological profile. This technical

guide provides a comprehensive overview of 1-Methylpsilocin, detailing its synthesis,

pharmacology, receptor interaction, and preclinical evidence for its use in treating conditions

such as obsessive-compulsive disorder (OCD), glaucoma, and cluster headaches. By

presenting detailed experimental protocols, quantitative data, and visualizations of relevant

signaling pathways, this document aims to serve as a valuable resource for researchers and

drug development professionals exploring the therapeutic utility of novel psychedelic analogs.

Introduction
Classic psychedelic compounds, such as psilocin, exert their effects primarily through the

activation of serotonin 2A (5-HT2A) receptors, leading to profound alterations in perception,

mood, and cognition. While these effects are being explored for their therapeutic potential in

various psychiatric disorders, the hallucinogenic properties can be a significant limitation for

broader clinical use. This has spurred the development of analogs with modified receptor

activity profiles that may retain therapeutic benefits while minimizing psychedelic effects.
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1-Methylpsilocin is one such analog, developed by Sandoz, that demonstrates a selective

affinity for the serotonin 2C (5-HT2C) receptor.[1] Its distinct pharmacological profile as a potent

5-HT2C agonist and a 5-HT2B inverse agonist suggests potential therapeutic applications in

conditions where these receptors play a key modulatory role.[2] This guide will delve into the

technical details of 1-Methylpsilocin, providing a foundation for further research and

development.

Synthesis
The synthesis of 1-Methylpsilocin is described in the scientific literature, notably in the context

of structure-activity relationship (SAR) studies of psilocin analogs. The following protocol is

based on the general principles of tryptamine synthesis and information derived from such

studies.

Experimental Protocol: Synthesis of 1-Methylpsilocin
A common synthetic route to psilocin and its N-1 substituted analogs involves the Speeter-

Anthony tryptamine synthesis. The synthesis of 1-Methylpsilocin can be achieved starting

from 4-benzyloxy-1-methylindole.

Step 1: Oxalyl chloride addition To a solution of 4-benzyloxy-1-methylindole in an anhydrous

ether (e.g., diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon) and

cooled in an ice bath, oxalyl chloride is added dropwise. The reaction mixture is stirred for a

period to allow for the formation of the indol-3-ylglyoxylyl chloride intermediate.

Step 2: Amine addition The resulting intermediate is then reacted with dimethylamine. This is

typically done by adding a solution of dimethylamine in an appropriate solvent to the reaction

mixture. This step forms the corresponding N,N-dimethylglyoxylamide.

Step 3: Reduction The ketoamide intermediate is then reduced to the corresponding

tryptamine. A common reducing agent for this transformation is lithium aluminum hydride

(LiAlH4) in an anhydrous solvent like THF. The reaction is typically performed at reflux

temperature.

Step 4: Deprotection The final step involves the removal of the benzyl protecting group from the

4-position to yield the free hydroxyl group of 1-Methylpsilocin. This is commonly achieved
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through catalytic hydrogenation using a palladium catalyst (e.g., palladium on carbon) under a

hydrogen atmosphere.

Purification: The final product is purified using standard techniques such as column

chromatography or recrystallization to yield 1-Methylpsilocin as a pure compound.

Disclaimer: This is a generalized protocol. Researchers should consult the primary literature for

specific reaction conditions, stoichiometry, and safety precautions.

Pharmacology
1-Methylpsilocin exhibits a distinct pharmacological profile characterized by its high affinity

and functional selectivity for specific serotonin receptors.

Receptor Binding Affinity
Quantitative data on the binding affinity of 1-Methylpsilocin at various serotonin receptors is

crucial for understanding its mechanism of action. The available data is summarized in the

table below.

Receptor Ligand K_i (nM) IC_50 (nM) Reference

5-HT2C 1-Methylpsilocin - 12 [2]

5-HT2A 1-Methylpsilocin - 633 [2]

5-HT2B 1-Methylpsilocin 38 - [2]

Table 1: Receptor Binding Affinity of 1-Methylpsilocin.

Functional Activity
1-Methylpsilocin acts as a potent and selective agonist at the 5-HT2C receptor and an inverse

agonist at the 5-HT2B receptor.[2] In contrast to psilocin, it does not appear to activate 5-HT1A

receptors in mice.[1] Despite its lower affinity for the 5-HT2A receptor compared to the 5-HT2C

receptor, it has been shown to produce a head-twitch response (HTR) in mice, an effect that is

dependent on 5-HT2A receptor activation.[1]
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Receptor Functional Activity EC_50 (nM) Reference

5-HT2C Agonist Data not available [2]

5-HT2B Inverse Agonist Data not available [2]

Table 2: Functional Activity of 1-Methylpsilocin.

Signaling Pathways
Understanding the downstream signaling pathways activated by 1-Methylpsilocin is essential

for elucidating its cellular and physiological effects.

5-HT2C Receptor Agonism
As a Gq/11-coupled receptor, the activation of the 5-HT2C receptor by an agonist like 1-
Methylpsilocin initiates a cascade of intracellular events.
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5-HT2C Receptor Gq Signaling Pathway.

5-HT2B Receptor Inverse Agonism
Inverse agonism at the 5-HT2B receptor implies that 1-Methylpsilocin reduces the receptor's

constitutive (baseline) activity. This is significant as excessive 5-HT2B receptor activation has

been linked to adverse effects such as cardiac valvulopathy.
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Mechanism of 5-HT2B Inverse Agonism.

Potential Therapeutic Applications
The unique pharmacological profile of 1-Methylpsilocin has led to investigations into its

therapeutic potential for several conditions.[1]

Obsessive-Compulsive Disorder (OCD)
Preclinical studies have shown that 1-Methylpsilocin is effective in a mouse model of OCD.[2]

The serotonin-induced scratching model is a common paradigm used to screen for anti-

compulsive activity.

Experimental Protocol: Serotonin-Induced Scratching in Mice

Animals: Male mice are typically used.

Acclimation: Animals are acclimated to the testing environment.

Drug Administration: 1-Methylpsilocin or a vehicle control is administered, often via

intraperitoneal (i.p.) injection.
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Pruritogen Injection: A sub-pruritic dose of serotonin is injected intradermally into the rostral

back or nape of the neck to induce scratching behavior.[3]

Observation: The number of scratching bouts directed at the injection site is recorded for a

defined period (e.g., 30-60 minutes).

Data Analysis: The number of scratches in the drug-treated group is compared to the vehicle

control group to determine the efficacy of the compound in reducing compulsive-like

scratching.

Glaucoma
The potential application of 1-Methylpsilocin in glaucoma is an area of interest, though

specific preclinical data is limited in the public domain. Animal models of glaucoma typically

involve inducing elevated intraocular pressure (IOP).

Experimental Protocol: Induced Ocular Hypertension in Rodents

Animals: Rats or mice are commonly used.

Induction of IOP: Ocular hypertension can be induced by several methods, including laser

photocoagulation of the trabecular meshwork, injection of hypertonic saline into episcleral

veins, or intracameral injection of microbeads to obstruct aqueous outflow.

IOP Measurement: IOP is monitored regularly using a tonometer.

Drug Administration: 1-Methylpsilocin would be administered systemically or locally.

Outcome Measures: The primary outcome is a reduction in IOP. Secondary outcomes can

include the assessment of retinal ganglion cell survival through histological analysis.

Cluster Headaches
The use of serotonergic compounds for the treatment of cluster headaches has been explored.

While no specific animal models for cluster headaches exist that fully replicate the human

condition, some models are used to study the underlying mechanisms.
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Experimental Models for Headache Research Animal models relevant to headache research

often focus on trigeminal nociception. These can involve the administration of substances like

nitroglycerin to induce headache-like symptoms or direct stimulation of the trigeminal ganglion.

Behavioral readouts include assessing allodynia (pain from a stimulus that does not normally

provoke pain) using von Frey filaments. The efficacy of 1-Methylpsilocin in these models

would provide an indication of its potential as a treatment for cluster headaches.

Pharmacokinetics and Metabolism
To date, specific pharmacokinetic and metabolism data for 1-Methylpsilocin are not widely

available in the public scientific literature. For context, its parent compound, psilocin, is rapidly

absorbed after oral administration, with a time to maximum concentration (Tmax) of 1.8 to 4

hours.[4][5] Psilocin has a reported oral bioavailability of approximately 52.7% and an

elimination half-life ranging from 1.5 to 4 hours.[4][5] Its metabolism is primarily mediated by

CYP2D6 and CYP3A4 enzymes.[4][5] Further research is needed to determine the

pharmacokinetic profile of 1-Methylpsilocin.

Conclusion
1-Methylpsilocin represents a promising avenue for the development of novel therapeutics. Its

selective agonism at the 5-HT2C receptor, coupled with inverse agonism at the 5-HT2B

receptor, offers a unique pharmacological profile that may provide therapeutic benefits for

conditions like OCD, and potentially glaucoma and cluster headaches, with a reduced

likelihood of the hallucinogenic effects associated with classic psychedelics. The detailed

technical information provided in this guide is intended to facilitate further research into the

synthesis, pharmacology, and clinical potential of this intriguing compound. The lack of

comprehensive pharmacokinetic data highlights a critical area for future investigation to fully

characterize its drug-like properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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